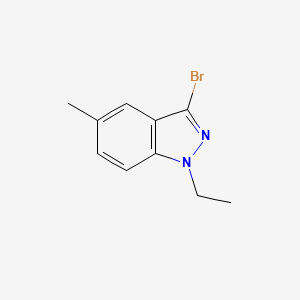

3-Bromo-1-ethyl-5-methyl-1H-indazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

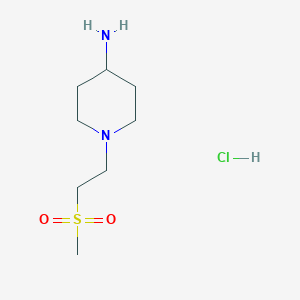

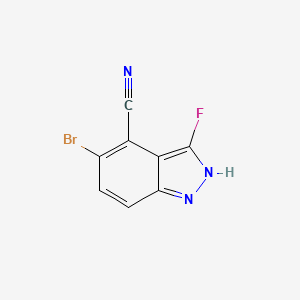

3-Bromo-1-ethyl-5-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of a bromine atom at the third position, an ethyl group at the first position, and a methyl group at the fifth position on the indazole ring. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 3-Brom-1-ethyl-5-methyl-1H-indazol beinhaltet typischerweise die Bromierung von 1-Ethyl-5-methyl-1H-indazol. Die Bromierungsreaktion kann mit Brom oder N-Bromsuccinimid (NBS) in Gegenwart eines geeigneten Lösungsmittels wie Chloroform oder Dichlormethan durchgeführt werden. Die Reaktion wird üblicherweise bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt, um eine vollständige Bromierung sicherzustellen.

Industrielle Produktionsmethoden: Die industrielle Produktion von 3-Brom-1-ethyl-5-methyl-1H-indazol kann kontinuierliche Verfahren umfassen, um die Effizienz und Ausbeute zu verbessern. Die Verwendung von automatisierten Reaktoren und die präzise Kontrolle von Reaktionsparametern wie Temperatur, Druck und Reaktantenkonzentrationen können zur großtechnischen Produktion dieser Verbindung führen.

Arten von Reaktionen:

Substitutionsreaktionen: 3-Brom-1-ethyl-5-methyl-1H-indazol kann nucleophile Substitutionsreaktionen eingehen, bei denen das Bromatom durch andere Nucleophile wie Amine, Thiole oder Alkoxide ersetzt wird.

Oxidationsreaktionen: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um zusätzliche funktionelle Gruppen am Indazolring einzuführen.

Reduktionsreaktionen: Die Reduktion der Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) erreicht werden, um die Substituenten am Indazolring zu modifizieren.

Häufige Reagenzien und Bedingungen:

Nucleophile Substitution: Reagenzien wie Natriumazid (NaN3) oder Kaliumthiocyanat (KSCN) in polaren aprotischen Lösungsmitteln wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO).

Oxidation: Kaliumpermanganat (KMnO4) in wässrigem oder saurem Medium.

Reduktion: Lithiumaluminiumhydrid (LiAlH4) in wasserfreiem Ether oder Tetrahydrofuran (THF).

Hauptprodukte:

- Substituierte Indazole mit verschiedenen funktionellen Gruppen, abhängig vom in Substitutionsreaktionen verwendeten Nucleophil.

- Oxidierte Derivate mit Hydroxyl-, Carbonyl- oder Carboxylgruppen.

- Reduzierte Derivate mit modifizierten Alkyl- oder Arylgruppen.

Wissenschaftliche Forschungsanwendungen

3-Brom-1-ethyl-5-methyl-1H-indazol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein bei der Synthese komplexerer Indazol-Derivate mit potenziellen biologischen Aktivitäten eingesetzt.

Biologie: Untersucht auf seine Interaktionen mit biologischen Makromolekülen und sein Potenzial als Sonde in biochemischen Assays.

Medizin: Untersucht auf seine pharmakologischen Eigenschaften, darunter entzündungshemmende, krebshemmende und antimikrobielle Wirkungen.

Industrie: Eingesetzt bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Synthese von Agrochemikalien und Pharmazeutika.

5. Wirkmechanismus

Der Wirkmechanismus von 3-Brom-1-ethyl-5-methyl-1H-indazol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen in biologischen Systemen. Die Verbindung kann an Enzyme, Rezeptoren oder andere Proteine binden und deren Aktivität modulieren. Zum Beispiel kann sie die Aktivität bestimmter Kinasen hemmen oder mit DNA interagieren, um ihre Wirkungen auszuüben. Die genauen Pfade und Zielstrukturen hängen vom jeweiligen biologischen Kontext und den funktionellen Gruppen ab, die am Indazolring vorhanden sind.

Ähnliche Verbindungen:

3-Brom-1-methylindazol: Ähnliche Struktur, jedoch mit einer Methylgruppe anstelle einer Ethylgruppe an der ersten Position.

5-Brom-3-methyl-1H-indazol: Ähnliche Struktur, jedoch mit einem Bromatom an der fünften Position anstelle der dritten Position.

1-Ethyl-5-methyl-1H-indazol: Fehlt das Bromatom, was es in bestimmten Substitutionsreaktionen weniger reaktiv macht.

Einzigartigkeit: 3-Brom-1-ethyl-5-methyl-1H-indazol ist aufgrund der spezifischen Positionierung seiner Substituenten einzigartig, die seine Reaktivität und biologische Aktivität beeinflussen kann. Das Vorhandensein des Bromatoms an der dritten Position macht es zu einem vielseitigen Zwischenprodukt für die weitere Funktionalisierung, und die Kombination von Ethyl- und Methylgruppen kann seine pharmakokinetischen Eigenschaften beeinflussen.

Wirkmechanismus

The mechanism of action of 3-Bromo-1-ethyl-5-methyl-1H-indazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways and targets depend on the specific biological context and the functional groups present on the indazole ring.

Vergleich Mit ähnlichen Verbindungen

3-Bromo-1-methylindazole: Similar structure but with a methyl group instead of an ethyl group at the first position.

5-Bromo-3-methyl-1H-indazole: Similar structure but with a bromine atom at the fifth position instead of the third position.

1-Ethyl-5-methyl-1H-indazole: Lacks the bromine atom, making it less reactive in certain substitution reactions.

Uniqueness: 3-Bromo-1-ethyl-5-methyl-1H-indazole is unique due to the specific positioning of its substituents, which can influence its reactivity and biological activity. The presence of the bromine atom at the third position makes it a versatile intermediate for further functionalization, and the combination of ethyl and methyl groups can affect its pharmacokinetic properties.

Eigenschaften

Molekularformel |

C10H11BrN2 |

|---|---|

Molekulargewicht |

239.11 g/mol |

IUPAC-Name |

3-bromo-1-ethyl-5-methylindazole |

InChI |

InChI=1S/C10H11BrN2/c1-3-13-9-5-4-7(2)6-8(9)10(11)12-13/h4-6H,3H2,1-2H3 |

InChI-Schlüssel |

WWQVNPAARMYPAR-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C2=C(C=C(C=C2)C)C(=N1)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-methoxy-2-methyl-](/img/structure/B11868025.png)